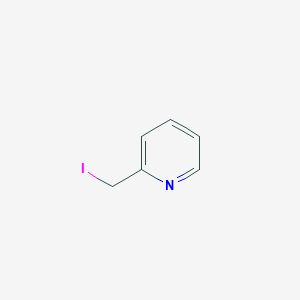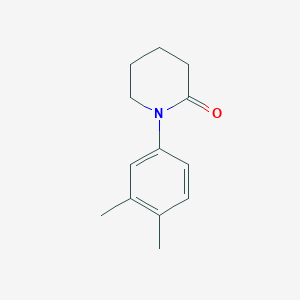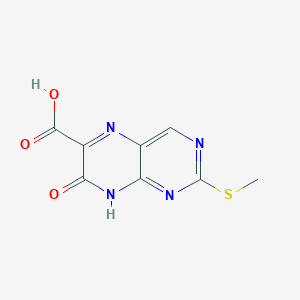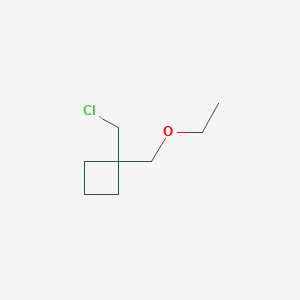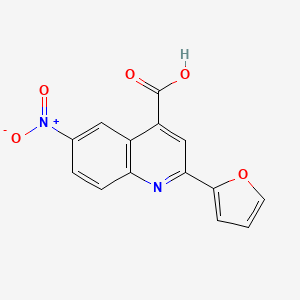
2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid is a heterocyclic compound that combines a furan ring with a quinoline structure, featuring a nitro group at the 6-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of quinoline derivatives followed by the introduction of the furan ring through a cyclization reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.
Substitution: Acid chlorides and alcohols are used in esterification reactions under acidic conditions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-(Furan-2-yl)-6-aminoquinoline-4-carboxylic acid.
Substitution: Esters of this compound.
Scientific Research Applications
2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The furan and quinoline rings contribute to the compound’s ability to intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid: Similar structure but with a benzofuran ring instead of a furan ring.
6-Nitroquinoline-4-carboxylic acid: Lacks the furan ring, making it less versatile in certain reactions.
2-(Furan-2-yl)quinoline-4-carboxylic acid: Similar but without the nitro group, affecting its reactivity and applications.
Uniqueness: 2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid is unique due to the presence of both the furan ring and the nitro group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H8N2O5 |
|---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H8N2O5/c17-14(18)10-7-12(13-2-1-5-21-13)15-11-4-3-8(16(19)20)6-9(10)11/h1-7H,(H,17,18) |
InChI Key |
WKAYTYCZLBGCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B15260087.png)
![(2,7-Dioxaspiro[4.4]nonan-3-YL)methanol](/img/structure/B15260102.png)
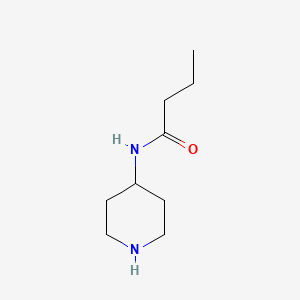
![3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B15260115.png)


